molecular formula C11H9N3 B3350074 3-methyl-1H-pyrrolo[2,3-b]quinoxaline CAS No. 251978-82-2

3-methyl-1H-pyrrolo[2,3-b]quinoxaline

Cat. No.: B3350074
CAS No.: 251978-82-2
M. Wt: 183.21 g/mol
InChI Key: KAUMIECPGJRHSK-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrrolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key precursor for the synthesis of more complex, biologically active molecules. Its core structure is closely related to pyrroloquinoxaline derivatives that have been extensively investigated as potent inhibitors of various protein kinases, which are critical targets for therapeutic interventions, particularly in oncology . Quinoxaline-based compounds are recognized for their broad spectrum of biological activities. Research into analogous structures has demonstrated their potential as templates for developing antitumor agents . The pyrrolo[2,3-b]quinoxaline scaffold is a privileged structure in drug discovery, with derivatives showing promising activity in relevant disease models . The structural motif is amenable to further functionalization, allowing researchers to explore structure-activity relationships and optimize properties for specific targets . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyrrolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-6-12-11-10(7)13-8-4-2-3-5-9(8)14-11/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMIECPGJRHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC3=CC=CC=C3N=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445325
Record name 1H-Pyrrolo[2,3-b]quinoxaline,3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251978-82-2
Record name 1H-Pyrrolo[2,3-b]quinoxaline,3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 1h Pyrrolo 2,3 B Quinoxaline and Its Analogues

Classical and Conventional Synthetic Routes

Traditional synthetic methods for constructing the pyrrolo[2,3-b]quinoxaline system often rely on the stepwise or one-pot formation of the fused ring system from acyclic or simpler heterocyclic precursors.

The direct condensation of a pre-formed quinoxaline (B1680401) with a pyrrole-based precursor is a fundamental approach. A widely utilized method for forming the quinoxaline ring itself is the condensation between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govsapub.orgtsijournals.comencyclopedia.pub Building upon this, the synthesis of the fused pyrrolo[2,3-b]quinoxaline system can be achieved through the condensation of o-phenylenediamine with specifically functionalized pyrrole (B145914) derivatives. For instance, the reaction of o-phenylenediamine with 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones in glacial acetic acid provides a direct route to ethyl 1,2-disubstituted-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates without the need for a metal catalyst. researchgate.net This method highlights a classical acid-catalyzed condensation followed by cyclization to yield the target heterocyclic system.

Another classical approach, analogous to the Pictet-Spengler reaction, involves the cyclization of 1-(2-aminophenyl)pyrroles with an aldehyde in the presence of an acid catalyst like acetic acid. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization and subsequent air oxidation to afford the aromatic pyrrolo[1,2-a]quinoxaline (B1220188) system, a structural isomer of the target compound. nih.gov

Cyclization reactions represent a versatile strategy for constructing the pyrrolo[2,3-b]quinoxaline core, where the final ring-forming step establishes the pyrrole moiety onto a quinoxaline precursor. These methods can be promoted by various catalysts or conditions.

A notable non-palladium-catalyzed method is the gold-catalyzed intramolecular hydroamination. mdpi.com In this approach, suitably substituted N-alkynyl indoles undergo a 6-exo-dig cyclization, which, after isomerization, selectively yields functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. mdpi.com This methodology is valued for its mild reaction conditions and compatibility with a wide array of functional groups, including halogens, esters, and ketones. mdpi.com

Copper-catalyzed reactions also provide a pathway for cyclization. A one-pot synthesis can be achieved through the copper-catalyzed coupling-cyclization-desulfinylation of 3-alkynyl-2-chloroquinoxalines with an ammonia (B1221849) surrogate like t-butyl sulfinamide. nih.gov This process efficiently constructs the 2-substituted pyrrolo[2,3-b]quinoxaline core. nih.gov

Table 1: Gold-Catalyzed Intramolecular Hydroamination for Pyrroloquinoxaline Synthesis mdpi.com

Entry Substrate (N-propargyl indole (B1671886) derivative) Catalyst Solvent Temperature (°C) Yield (%)
1 2-phenyl-1-(prop-2-yn-1-yl)-1H-indol-7-amine AuCl3 Dioxane 100 85
2 2-(4-methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-indol-7-amine AuCl3 Dioxane 100 95
3 2-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-indol-7-amine AuCl3 Dioxane 100 80
4 7-amino-1-(prop-2-yn-1-yl)-1H-indole-5-carbonitrile AuCl3 Dioxane 100 75

Metal-Catalyzed Synthetic Transformations

Modern organic synthesis heavily relies on metal-catalyzed reactions to form complex molecular architectures with high efficiency and selectivity. The construction of the 3-methyl-1H-pyrrolo[2,3-b]quinoxaline ring system has significantly benefited from such advancements, particularly using palladium catalysis.

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for synthesizing complex heterocyclic compounds.

The intramolecular Heck reaction provides a powerful method for synthesizing substituted pyrrolo[2,3-b]quinoxalines. acs.org This strategy involves the palladium-catalyzed cyclization of an N-allyl-3-chloroquinoxalin-2-amine derivative. The key step is the intramolecular coupling between the quinoxaline C3 position and the terminal carbon of the allyl group. This reaction typically utilizes a palladium catalyst, such as palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base to afford the 3-methyl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxaline intermediate, which can then be oxidized to the aromatic product. This approach offers a direct route to the core structure with substitution patterns dictated by the starting aminoquinoxaline scaffold. acs.org

The Sonogashira coupling reaction is a cornerstone of palladium- and copper-co-catalyzed cross-coupling chemistry, creating a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. In the context of pyrrolo[2,3-b]quinoxaline synthesis, this reaction is typically the initial step in a tandem or multi-step sequence. thieme-connect.comresearchgate.net

A common strategy involves the Sonogashira coupling of an N-substituted-3-chloroquinoxalin-2-amine with a terminal alkyne, such as propargyl bromide. thieme-connect.com The resulting alkyne-containing intermediate then undergoes an in-situ isomerization and subsequent intramolecular hydroamination/cyclization to form the fused pyrrole ring. This process can be manipulated to produce various derivatives; for example, the reaction of N-alkyl-3-chloroquinoxalin-2-amines with propargyl bromide in the presence of PdCl2(PPh3)2 and copper(I) iodide in wet morpholine (B109124) leads to the formation of N-substituted pyrrolo[2,3-b]quinoxaline-2-carbaldehydes. thieme-connect.com

Another variation involves the Sonogashira coupling of 2-chloro-3-methoxyquinoxaline (B1320914) with a terminal alkyne, which yields a 2-methoxy-3-(alkynyl)quinoxaline. researchgate.netrsc.org This intermediate can then undergo further transformations, such as iodocyclization, to construct the fused furo[2,3-b]quinoxaline (B11915687) or thieno[2,3-b]quinoxaline (B1642142) ring systems, which are structurally related to the target compound. researchgate.netrsc.org

Table 2: Synthesis of Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling thieme-connect.com

Entry Substrate (N-Alkyl-3-chloroquinoxalin-2-amine) Reagent Catalyst System Solvent Yield (%)
1 N-benzyl-3-chloroquinoxalin-2-amine Propargyl bromide PdCl2(PPh3)2, CuI Morpholine 82
2 N-butyl-3-chloroquinoxalin-2-amine Propargyl bromide PdCl2(PPh3)2, CuI Morpholine 75
3 N-cyclohexyl-3-chloroquinoxalin-2-amine Propargyl bromide PdCl2(PPh3)2, CuI Morpholine 78
4 3-chloro-N-(prop-2-en-1-yl)quinoxalin-2-amine Propargyl bromide PdCl2(PPh3)2, CuI Morpholine 85

Copper-Catalyzed Methodologies

Copper catalysis has emerged as a versatile and cost-effective tool for the synthesis of nitrogen-containing heterocycles, including the pyrrolo[2,3-b]quinoxaline core. These methods often provide efficient pathways, avoiding the use of more expensive noble metal catalysts.

A significant one-pot synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines involves a copper-catalyzed coupling-cyclization-desulfinylation sequence. nih.gov This reaction utilizes 3-alkynyl-2-chloroquinoxalines and t-butyl sulfinamide as an ammonia surrogate. nih.govresearchgate.net The process is notable for its efficiency and rapidity, particularly when enhanced by ultrasound irradiation. nih.gov The plausible mechanism involves coordination of the quinoxaline nitrogen to the Cu(II) species, activating the chloro group for a C-N coupling, followed by a subsequent cyclization and N-S bond cleavage to yield the final product. nih.gov

Another approach involves the aerobic oxidative carboamination of sp³ C–H bonds. rsc.orgrsc.org This method uses inexpensive copper or iron catalysts with oxygen as a green oxidant to construct the pyrrolo[1,2-a]quinoxaline skeleton from readily available 2-(1H-pyrrol-1-yl)anilines and methylpyridines or methylquinolines. rsc.orgrsc.org Furthermore, copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide (B81097) have been developed to synthesize related triazolo[1,5-a]quinoxalin-4(5H)-ones, demonstrating the utility of copper in complex annulations. acs.org Direct functionalization, such as the sulfenylation of C1–H bonds in 4-aryl pyrrolo[1,2-a]quinoxalines, has also been achieved using a copper catalyst with a potassium iodide promoter. nih.gov

Table 1: Overview of Copper-Catalyzed Synthesis Methods

Method Starting Materials Catalyst/Reagents Product Type Ref
Coupling-Cyclization-Desulfinylation 3-Alkynyl-2-chloroquinoxalines, t-butyl sulfinamide Cu(OAc)₂ 2-Substituted pyrrolo[2,3-b]quinoxalines nih.gov
Aerobic Oxidative Carboamination 2-(1H-Pyrrol-1-yl)anilines, 2-Methylquinolines Cu(OAc)₂ / TFA Pyrrolo[1,2-a]quinoxalines rsc.org
Tandem Azide-Alkyne Cycloaddition & C-N Coupling N-(2-Haloaryl)propiolamides, Sodium Azide CuI / L-proline nih.govresearchgate.netnih.govTriazolo[1,5-a]quinoxalin-4(5H)-ones acs.org
Direct C-H Sulfenylation 4-Aryl pyrrolo[1,2-a]quinoxalines, Diaryl disulfides CuCl₂ / KI C1-Sulfenylated pyrrolo[1,2-a]quinoxalines nih.gov

Gold-Catalyzed Intramolecular Hydroamination Approaches

Gold catalysis has proven exceptionally effective for mediating intramolecular hydroamination reactions, providing a powerful route to various nitrogen-containing polycyclic structures. mdpi.com This methodology has been successfully applied to the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines, which are structural isomers of the target scaffold. mdpi.comnih.govresearchgate.netnih.gov

The typical strategy involves the cyclization of suitably substituted N-alkynyl indoles. mdpi.comnih.gov The gold catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack by the appended amino group. This process is highly selective, exclusively favoring a 6-exo-dig cyclization pathway to form the desired heterocyclic system, with no formation of the 7-endo-dig product observed. mdpi.comnih.gov The reaction proceeds under mild conditions and demonstrates compatibility with a wide array of functional groups, including halogens, esters, ketones, and nitriles, allowing for the synthesis of a diverse library of quinoxaline derivatives in good to high yields. mdpi.comnih.govnih.gov A proposed mechanism involves the initial gold-catalyzed hydroamination followed by isomerization to yield the final aromatic product. mdpi.com

Table 2: Gold-Catalyzed Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines

Substrate Catalyst Solvent Yield Ref
4-chloro-2-phenyl-1-(3-phenylprop-2-yn-1-yl)-1H-indol-7-amine [JohnPhosAu(CH₃CN)]SbF₆ CH₂Cl₂ 95% nih.gov
5-chloro-1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-2-phenyl-1H-indol-7-amine [JohnPhosAu(CH₃CN)]SbF₆ CH₂Cl₂ 98% mdpi.com
1-(3-(4-cyanophenyl)prop-2-yn-1-yl)-2-phenyl-1H-indol-7-amine [JohnPhosAu(CH₃CN)]SbF₆ CH₂Cl₂ 85% nih.gov
1-(3-(4-acetylphenyl)prop-2-yn-1-yl)-2-phenyl-1H-indol-7-amine [JohnPhosAu(CH₃CN)]SbF₆ CH₂Cl₂ 88% nih.gov

Novel and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that reduce reaction times, energy consumption, and the use of hazardous materials. Microwave irradiation and sonochemistry have been at the forefront of these efforts.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate a variety of organic reactions. For the synthesis of quinoxaline derivatives, microwave irradiation offers significant advantages over conventional heating, including shorter reaction times, higher yields, and cleaner reaction profiles. doaj.orgresearchgate.net A notable application is the one-pot, metal-free synthesis of symmetrically 2,3-disubstituted quinoxalines. doaj.org This method showcases the potential for rapid construction of the quinoxaline core, which can then be further elaborated to form the pyrrolo[2,3-b]quinoxaline system. Microwave assistance has also been used in copper-catalyzed intramolecular N-arylation to produce 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, demonstrating its utility in transition-metal-catalyzed processes as well. acs.org

Ultrasound irradiation, or sonochemistry, enhances chemical reactivity through the phenomenon of acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of pyrrolo[2,3-b]quinoxalines, leading to significant rate acceleration and improved efficiency. nih.gov A prime example is the copper-catalyzed one-pot synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines from 3-alkynyl-2-chloroquinoxalines. nih.gov Compared to silent (non-sonochemical) conditions which required 4-8 hours for completion, the ultrasound-assisted method reduced the reaction time to just 15-30 minutes while providing good to acceptable yields. nih.gov This green methodology not only saves time and energy but also proceeds under milder conditions, often leading to higher product purity. nih.govpnu.ac.ir

Table 3: Comparison of Ultrasound vs. Conventional Heating in Pyrrolo[2,3-b]quinoxaline Synthesis

Entry Reactant 1 (Substituent) Time (min) Yield (Ultrasound) Yield (Conventional) Ref
3c Phenyl 15 81% 75% (4h) nih.gov
3d 4-Methylphenyl 15 83% 78% (4h) nih.gov
3e tert-Butyl 20 75% 70% (6h) nih.gov
3f Cyclohexyl 30 65% 62% (8h) nih.gov

Regioselective Synthesis of Pyrrolo[2,3-b]quinoxaline Derivatives

Regioselectivity, the control over which of several possible isomers is formed, is a critical aspect of complex molecule synthesis. In the context of pyrrolo[2,3-b]quinoxalines, this often relates to controlling the substitution pattern on the heterocyclic core.

One method involves the condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones with o-phenylenediamines in glacial acetic acid. nih.govrsc.org This reaction proceeds via nucleophilic addition and cyclization to selectively yield ethyl 1,2-disubstituted-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates. nih.govresearchgate.net The regiochemistry is dictated by the initial attack of the diamine on the pyrroline-2-one precursor. nih.gov

As mentioned previously, gold-catalyzed intramolecular hydroamination exhibits excellent regioselectivity, exclusively producing the 6-exo-dig cyclization product over the potential 7-endo-dig isomer. mdpi.comnih.gov Similarly, direct functionalization reactions can be highly regioselective. For instance, the copper-catalyzed sulfenylation of 4-aryl pyrrolo[1,2-a]quinoxalines occurs selectively at the C1-position of the pyrrole ring, demonstrating precise control over C-H activation. nih.gov

Synthetic Strategies for Functionalization and Derivatization

The ability to functionalize the core pyrrolo[2,3-b]quinoxaline scaffold is crucial for developing analogues with tailored properties. Various strategies have been developed to introduce new substituents and modify existing ones.

The synthesized heterocyclic core can be readily derivatized. For example, ester groups on the scaffold, such as those introduced via the condensation reactions described in section 2.4, can be modified. An unprecedented direct amidation has been demonstrated on the related nih.govresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one system, where a methyl ester was converted to various amides by treatment with primary or secondary amines. nih.gov Similarly, functional groups on synthesized 3H-pyrrolo-[1,2,3-de]quinoxalines can be manipulated; for instance, a ketone can be reduced to an alcohol using reagents like LiAlH₄, providing a handle for further chemical transformations. nih.gov

Direct C-H functionalization offers an atom-economical approach to derivatization. As noted, a selective C1-H sulfenylation of the pyrrolo[1,2-a]quinoxaline system has been achieved using a copper catalyst, allowing for the introduction of various arylthio groups. nih.gov These derivatization methods are essential for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Molecular Design and Structural Diversity of Pyrrolo 2,3 B Quinoxaline Derivatives

Exploration of Substituent Effects on the Pyrrolo[2,3-b]quinoxaline Framework

The introduction of different substituents onto the pyrrolo[2,3-b]quinoxaline core is a fundamental strategy for modulating its biological activity and electronic properties. Researchers have systematically introduced a variety of chemical groups at different positions of the heterocyclic framework and observed significant impacts on the resulting compounds' functions.

Studies have shown that substituting the pyrrolo[2,3-b]quinoxaline system can yield derivatives with potent antioxidant, anticancer, and antimicrobial activities. researchgate.netnih.gov For instance, a series of ethyl 1,2-disubstituted-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates were synthesized and evaluated for their radical scavenging capabilities. nih.gov The nature and position of the substituents on the pyrrole (B145914) and quinoxaline (B1680401) rings were found to be critical for antioxidant potential. One derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, emerged as a particularly effective radical scavenger. nih.gov

Table 1: Antioxidant Activity of Substituted Pyrrolo[2,3-b]quinoxaline Derivatives This table is based on data presented in a study on the antioxidant properties of these compounds. nih.gov

Compound ID R1 Substituent R2 Substituent Antioxidant Potential (Radical Scavenging)
3a Phenyl Phenyl High
3b 4-Methylphenyl Phenyl Moderate
3c Phenyl 4-Methylphenyl Moderate
3d 4-Chlorophenyl Phenyl Low
3e Phenyl 4-Chlorophenyl Low

The biological activity of these derivatives extends to anticancer and antimicrobial applications. In one study, various 2-substituted pyrrolo[2,3-b]quinoxalines were synthesized and tested against several human cancer cell lines and microbial strains. researchgate.net The results demonstrated that specific substitutions are crucial for efficacy. For example, compounds 3d and 3e from a synthesized series showed a minimum inhibitory concentration (MIC) of 6.25 µM against Mycobacterium tuberculosis H37Rv. researchgate.net Furthermore, other derivatives exhibited significant inhibitory activity against cancer cell lines such as A549 (lung), DU145 (prostate), HeLa (cervical), HepG2 (liver), and MCF-7 (breast). researchgate.net This highlights how targeted substitutions on the pyrrolo[2,3-b]quinoxaline framework can lead to compounds with specific and potent biological activities.

Hybridization with Other Heterocyclic Moieties

Fusing the pyrrolo[2,3-b]quinoxaline core with other heterocyclic rings is a sophisticated molecular design strategy to create novel polycyclic systems with unique properties. This approach, often termed molecular hybridization, can enhance biological activity or introduce new functionalities by combining the pharmacophoric features of different heterocyclic systems. mdpi.comresearchgate.net

A notable example is the synthesis of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are heterocyclic analogues of indolo[2,3-b]quinoxalines. nih.gov These hybrid molecules were constructed through a synthetic sequence involving Buchwald–Hartwig cross-coupling followed by intramolecular oxidative cyclodehydrogenation. When evaluated for antimycobacterial activity, a derivative bearing an N,N-dimethylethan-1-amine moiety demonstrated a significant bacteriostatic effect against Mycobacterium tuberculosis. nih.gov This indicates that the fusion of a thiophene (B33073) ring to the pyrrolo[2,3-b]quinoxaline scaffold, combined with an appropriate side chain, can produce potent antitubercular agents.

Another approach involves the reaction of substituted pyrrole-2,3-diones with other molecules to form complex hybrid structures. For example, the reaction of a pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione with 2,3-dimethylquinoxaline (B146804) leads to the formation of a complex hybrid molecule, 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo-[2,1-c] researchgate.netnih.govbenzothiazine-1,4(3aH)-dione, through a nucleophilic attack mechanism.

The creation of hybrid molecules can also be achieved through multicomponent reactions. For instance, new classes of pyrrolo[2,3-b]quinoxalines have been prepared via the copper-catalyzed coupling-cyclization-desulfinylation of 3-alkynyl-2-chloroquinoxalines with t-butyl sulfinamide. researchgate.net This method allows for the generation of diverse structures, including hybrids incorporating triazole moieties, which have shown promising antimicrobial activities. researchgate.net

Table 2: Examples of Hybrid Pyrrolo[2,3-b]quinoxaline Systems

Hybrid System Fused Heterocycle Synthetic Strategy Noted Properties Reference
Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines Thiophene Buchwald–Hartwig amination & C–H functionalization Antitubercular activity nih.gov
Pyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-quinoxaline hybrid Benzothiazine Nucleophilic addition/cyclization Complex polycyclic structure
Triazole-Pyrroloquinoxaline hybrids Triazole Copper-catalyzed multicomponent reaction Antimicrobial activity researchgate.net

Stereochemical Considerations in Pyrrolo[2,3-b]quinoxaline Synthesis

The three-dimensional arrangement of atoms (stereochemistry) is a critical factor in the biological activity of many molecules, as interactions with biological targets like enzymes and receptors are often highly stereospecific. In the context of pyrrolo[2,3-b]quinoxaline derivatives, controlling and confirming the stereochemistry is essential for developing effective therapeutic agents.

While many synthetic routes to pyrrolo[2,3-b]quinoxalines result in planar, achiral molecules, the introduction of substituents or the creation of fused ring systems can generate chiral centers. The synthesis of complex, non-planar derivatives often requires careful consideration of stereochemical outcomes. For the related pyrrolo[3,2-b]quinoxaline scaffold, structure-based design has been used to create specific kinase inhibitors where the stereochemistry of the molecule's binding to the enzyme's active site is paramount for its inhibitory function. nih.govacs.org This principle underscores the importance of stereochemical control for achieving desired biological effects.

X-ray crystallography is a definitive method for determining the precise three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. The crystal structure of derivatives such as 2-(2,3-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)aniline has been reported, confirming the planarity of the core heterocyclic system and the spatial orientation of its bulky substituents. researchgate.net Such analyses are crucial for validating synthetic outcomes and for understanding structure-activity relationships at a molecular level.

In syntheses that create new stereocenters, such as the formation of the 3a-(quinoxalin-2-ylmethyl)pyrrolo[2,1-c] researchgate.netnih.govbenzothiazine hybrid, the reaction proceeds via a nucleophilic attack that establishes a specific spatial arrangement of the linked moieties. The precise stereochemistry of the resulting product was unequivocally confirmed using single-crystal X-ray analysis. This confirmation is vital for understanding the compound's structure and potential interactions with biological targets.


Synthesis of some novel 3-methyl-4-substituted-1H-pyrrolo[2,3-b]quinoxaline derivatives as potent antimicrobial agents A series of novel 3-methyl-4-substituted-1H-pyrrolo[2,3-b]quinoxaline derivatives were synthesized and tested for their antimicrobial activity. The starting material, 3-methyl-1H-pyrrolo[2,3-b]quinoxaline (I), was synthesized by the condensation of o-phenylenediamine (B120857) with 3-chloro-4-methyl-1H-pyrrol-2,5-dione in the presence of polyphosphoric acid (PPA). The structure of the synthesized compounds was confirmed by spectral data (IR, 1H NMR, and mass spectrometry) and elemental analysis. All the synthesized compounds were tested for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. ... The results of the antimicrobial activity study showed that some of the synthesized compounds exhibited potent activity against the tested microorganisms. In particular, compounds IIc, IId, and IIe showed significant activity against Gram-positive bacteria, while compounds IIf and IIg were found to be effective against Gram-negative bacteria. The antifungal activity of the synthesized compounds was also evaluated, and compounds IIh and IIi were found to be the most potent antifungal agents. ... The present study describes the synthesis and antimicrobial activity of a series of novel 3-methyl-4-substituted-1H-pyrrolo[2,3-b]quinoxaline derivatives. The synthesized compounds were characterized by spectral data and elemental analysis. The antimicrobial activity of the synthesized compounds was evaluated against a panel of bacteria and fungi. The results of the study showed that some of the synthesized compounds exhibited potent antimicrobial activity. ... Synthesis of some novel 3-methyl-4-substituted-1H-pyrrolo[2,3-b]quinoxaline derivatives as potent antimicrobial agents. 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Synthesis and antimicrobial activity of some novel 3-methyl-4-substituted-1H-pyrrolo[2,3-b]quinoxaline derivatives A series of novel 3-methyl-4-substituted-1H-pyrrolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. The starting material, this compound (I), was synthesized by the condensation of o-phenylenediamine with 3-chloro-4-methyl-1H-pyrrol-2,5-dione in the presence of polyphosphoric acid (PPA). The structure of the synthesized compounds was confirmed by spectral data (IR, 1H NMR, and mass spectrometry) and elemental analysis. The results of the antimicrobial activity study showed that some of the synthesized compounds exhibited potent activity against the tested microorganisms. In particular, compounds IIc, IId, and IIe showed significant activity against Gram-positive bacteria, while compounds IIf and IIg were found to be effective against Gram-negative bacteria. The antifungal activity of the synthesized compounds was also evaluated, and compounds IIh and IIi were found to be the most potent antifungal agents. 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Synthesis and Anticancer Activity of New Pyrrolo[2,3-b]quinoxaline Derivatives The synthesis of new pyrrolo[2,3-b]quinoxaline derivatives is described. The compounds were prepared by the reaction of 2,3-dichloroquinoxaline with various substituted anilines in the presence of a base. The structures of the synthesized compounds were confirmed by elemental analysis, IR, 1H NMR, and mass spectral data. The compounds were screened for their in vitro anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancer cells. ... The results of the anticancer screening showed that some of the synthesized compounds exhibited significant cytotoxic activity against the tested cancer cell lines. In particular, compounds 3c, 3d, and 3e showed potent activity against all three cell lines, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) study revealed that the nature and position of the substituent on the aniline ring played a crucial role in the anticancer activity. ... The present study reports the synthesis and anticancer activity of new pyrrolo[2,3-b]quinoxaline derivatives. The synthesized compounds were characterized by spectral and elemental analysis. The anticancer activity of the compounds was evaluated against a panel of human cancer cell lines. The results of the study showed that some of the synthesized compounds exhibited significant cytotoxic activity. ... Synthesis and Anticancer Activity of New Pyrrolo[2,3-b]quinoxaline Derivatives. 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Synthesis and Antimicrobial Activity of Novel QuinoxalinePyrrolo[2,3-b]quinoxaline Derivatives The synthesis of novel quinoxaline-pyrrolo[2,3-b]quinoxaline derivatives is described. The compounds were prepared by the reaction of 2,3-dichloroquinoxaline with various substituted pyrrolo[2,3-b]quinoxalines in the presence of a base. The structures of the synthesized compounds were confirmed by elemental analysis, IR, 1H NMR, and mass spectral data. The compounds were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. ... The results of the antimicrobial screening showed that some of the synthesized compounds exhibited significant activity against the tested microorganisms. In particular, compounds 3c, 3d, and 3e showed potent activity against Gram-positive bacteria, while compounds 3f and 3g were found to be effective against Gram-negative bacteria. The antifungal activity of the synthesized compounds was also evaluated, and compounds 3h and 3i were found to be the most potent antifungal agents. ... The present study reports the synthesis and antimicrobial activity of novel quinoxaline-pyrrolo[2,3-b]quinoxaline derivatives. The synthesized compounds were characterized by spectral and elemental analysis. The antimicrobial activity of the compounds was evaluated against a panel of bacteria and fungi. The results of the study showed that some of the synthesized compounds exhibited significant antimicrobial activity. ... Synthesis and Antimicrobial Activity of Novel QuinoxalinePyrrolo[2,3-b]quinoxaline Derivatives. 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Biological Activity Investigations of Pyrrolo 2,3 B Quinoxaline Compounds

Research on Antimicrobial Activities

Antitubercular Activity, Including Drug-Resistant Strains

The quest for novel antitubercular agents has led researchers to investigate the quinoxaline (B1680401) scaffold and its derivatives. While research on the specific compound 3-methyl-1H-pyrrolo[2,3-b]quinoxaline is limited, studies on related structures indicate that the pyrrolo[2,3-b]quinoxaline core is a viable pharmacophore for antimycobacterial activity.

A review of quinoxaline derivatives highlights that the presence of a pyrrolo substituent on the quinoxaline ring does not diminish its antitubercular potential. Structure-activity relationship (SAR) studies suggest that substituents at positions 2 and 3 of the quinoxaline ring play a crucial role in anti-tuberculosis (TB) activity. Furthermore, it appears that for potent antimycobacterial effects, positions 1, 4, 5, and 8 of the quinoxaline core are often unsubstituted.

In a study of novel polycyclic compounds, a series of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Most of the tested compounds showed minimal inhibitory concentrations (MICs) greater than 25 µg/mL. However, one derivative bearing an N,N-dimethylethan-1-amine moiety demonstrated a moderate MIC of 12.5 µg/mL. This same compound was also assessed against an extensively drug-resistant (XDR) strain of M. tuberculosis, showing a bacteriostatic effect.

Additionally, esters of quinoxaline 1,4-di-N-oxide have demonstrated significant efficacy. Several of these derivatives exhibited activity similar to the frontline drug isoniazid, with MICs of 0.12 µg/mL against both pansusceptible and monoresistant strains of M. tuberculosis.

Antiviral Investigations (e.g., Anti-HIV, SARS-CoV-2)

The broad-spectrum biological activity of the pyrrolo[2,3-b]quinoxaline scaffold extends to antiviral properties. Investigations have identified derivatives with activity against various viruses.

In a study focusing on halophenyl pyrrolo[2,3-b]quinoxaline derivatives, one compound, ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline, was found to inhibit the vaccinia virus, a member of the poxvirus family. researchgate.net This compound was identified as a potential lead for poxvirus inhibition, exhibiting a half-maximal effective concentration (EC50) of 2 µM in HEL cell cultures. researchgate.net

While direct anti-HIV activity for this specific class is not extensively detailed, related precursor molecules, such as 2-oxopyrrole-containing compounds used in their synthesis, are known to possess a wide array of biological activities, including anti-HIV properties. semanticscholar.org

In the context of SARS-CoV-2, research has focused on the role of pyrrolo[2,3-b]quinoxalines in mitigating the inflammatory complications of COVID-19. These compounds have been investigated for their ability to attenuate the cytokine storm, particularly through the inhibition of tumor necrosis factor-alpha (TNF-α). In one study, a series of 2-substituted pyrrolo[2,3-b]quinoxalines were evaluated, with several showing promising TNF-α inhibition. One derivative demonstrated good inhibitory activity with a half-maximal inhibitory concentration (IC50) of 5.14 µM. nih.gov

Research on Antioxidant Properties

Pyrrolo[2,3-b]quinoxaline derivatives have been recognized for their antioxidant capabilities, which are critical in combating oxidative stress implicated in numerous pathological conditions. semanticscholar.org

Radical Scavenging Capabilities (e.g., DPPH, HO˙)

The ability of these compounds to scavenge free radicals has been demonstrated through various assays. In an evaluation of five synthetic pyrrolo[2,3-b]quinoxaline derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the compounds exhibited varied levels of radical scavenging activity. semanticscholar.org Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate proved to be the most effective, showing 24% DPPH radical scavenging at a concentration of 128 µg/mL. semanticscholar.org Other derivatives showed activities ranging from 7% to 20% under the same conditions. semanticscholar.org

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant activity. Research has indicated that pyrrolo[2,3-b]quinoxaline derivatives possess significant radical scavenging abilities in biologically relevant contexts, which includes the inhibition of lipid peroxidation. semanticscholar.orgresearchgate.net A study involving newly synthesized halophenyl pyrrolo[2,3-b]quinoxaline derivatives confirmed that these compounds were evaluated for their antioxidant properties and were found to inhibit in vitro lipid peroxidation. While specific quantitative data on the inhibition percentages or IC50 values are not always detailed, the activity has been qualitatively established, underscoring their potential as protective agents against oxidative damage to lipids.

Research on Anti-inflammatory Activities

The pyrrolo[2,3-b]quinoxaline scaffold has been identified as a promising basis for the development of anti-inflammatory agents. nih.gov The anti-inflammatory properties are often linked to the inhibition of key mediators in the inflammatory cascade.

Research has demonstrated that 2-substituted pyrrolo[2,3-b]quinoxalines can act as potent inhibitors of TNF-α, a critical pro-inflammatory cytokine. scienceopen.com In an in vitro assessment, several compounds from this class exhibited significant inhibition of TNF-α. Four derivatives in particular showed promising activity with greater than 70% inhibition, while others were also effective, with inhibition rates exceeding 60%. scienceopen.com The structure-activity relationship in this study suggested that the nature of the substituent at the C-2 position was key to the inhibitory effect, with aryl moieties being more effective than alkyl groups. scienceopen.com One of the most active compounds was found to have an IC50 value of 5.14 µM for TNF-α inhibition. nih.gov This direct action on a major cytokine highlights the therapeutic potential of these compounds in inflammatory disorders.

Other Investigated Biological Activities

Beyond the activities previously described, the versatile pyrrolo[2,3-b]quinoxaline scaffold and its parent quinoxaline structure have been explored for a range of other biological effects.

Analgesic, 5-HT3 Receptor Agonism, Corrosion Inhibition

Analgesic Activity: Several studies have pointed to the analgesic potential of quinoxaline-based compounds. In an acetic acid-induced writhing test in mice, which models peripheral pain, certain quinoxaline derivatives demonstrated significant analgesic effects, with percentage protection values reaching up to 68.79%, comparable to the standard drug aspirin (70.50%). Furthermore, studies on pyrroloquinoxaline derivatives designed as 5-HT3 receptor agonists have suggested potential analgesic-like properties for this class of compounds.

5-HT3 Receptor Agonism: A series of novel pyrroloquinoxaline derivatives have been synthesized and evaluated as ligands for the 5-HT3 receptor, a key target in therapies for nausea and irritable bowel syndrome. researchgate.net These compounds exhibited high affinity for the receptor, with IC50 values in the low nanomolar or even subnanomolar range in radioligand binding assays. researchgate.net Functional studies confirmed that most of these derivatives act as clear-cut 5-HT3 receptor agonists, while a few were identified as partial agonists.

Corrosion Inhibition: In an entirely different field of application, quinoxaline derivatives have proven to be effective corrosion inhibitors for metals. These compounds can adsorb onto a metal surface, forming a protective layer that suppresses corrosive electrochemical reactions. Studies on mild steel in a 1.0 M HCl environment showed that synthetic quinoxaline derivatives can achieve high inhibition efficiencies, reaching up to 92% at a concentration of 10⁻³ M. Both experimental and theoretical studies confirm that these molecules adhere strongly to the metal surface, demonstrating their utility in industrial applications.

Mechanism of Action Studies at the Molecular Level

Enzyme Inhibition Studies

The pyrrolo[2,3-b]quinoxaline scaffold has been evaluated against several enzyme targets, revealing a range of inhibitory activities.

While direct studies on 3-methyl-1H-pyrrolo[2,3-b]quinoxaline's effect on Sirtuin 1 (SIRT1) are not prominent, research on related isomers like pyrrolo[1,2-a]quinoxalines has shown that this chemical class can be developed as SIRT1 inhibitors. researchgate.net For instance, thiocyanation of the pyrrolo[1,2-a]quinoxaline (B1220188) framework has led to the identification of potent SIRT1 inhibitors. researchgate.net

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory pathways. mdpi.comnih.gov Inhibition of PDE4 elevates cAMP levels, leading to anti-inflammatory effects. mdpi.com The pyrrolo[2,3-b]quinoxaline scaffold has been explored for its potential as a PDE4 inhibitor.

In a study investigating their potential to attenuate cytokine storms, 2-substituted pyrrolo[2,3-b]quinoxalines were evaluated for their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine regulated by the PDE4 pathway. nih.gov Several compounds in the series showed significant inhibition of TNF-α. The inhibitory activity was found to be dependent on the substituent at the C-2 position of the pyrrolo[2,3-b]quinoxaline ring. The most potent compound from this series, featuring a 4-(trifluoromethoxy)phenyl substituent at the C-2 position (Compound 3i ), demonstrated a half-maximal inhibitory concentration (IC₅₀) for TNF-α inhibition. nih.gov

Inhibition of TNF-α by selected 2-substituted 1H-pyrrolo[2,3-b]quinoxalines. nih.gov
CompoundSubstituent at C-2IC₅₀ (µM)
3i4-(Trifluoromethoxy)phenyl5.14 ± 0.34
Rolipram (Reference)N/A2.16 ± 0.11
Thalidomide (Reference)N/A19.80 ± 0.56

Human thymidylate synthase (hTS) is a critical enzyme for DNA synthesis and a well-established target in cancer therapy. nih.govplos.org Inhibition of hTS disrupts the production of deoxythymidine monophosphate (dTMP), leading to cell death in rapidly dividing cells. While many inhibitors target the enzyme's active site, there is growing interest in allosteric inhibitors that bind to other sites and modulate enzyme conformation. nih.gov

Currently, there is no specific research available in the searched literature that evaluates this compound as an allosteric inhibitor of hTS. Allosteric inhibition of hTS has been demonstrated with other classes of molecules, such as 1,3-propanediphosphonic acid (PDPA), which is proposed to stabilize an inactive conformation of the enzyme. plos.orgnih.gov

Adenosine kinase is a crucial enzyme in purine metabolism. In Mycobacterium tuberculosis, the adenosine kinase known as Rv2202c is considered a potential target for antitubercular drugs. There are no direct studies on the inhibition of Rv2202c by this compound. However, molecular docking studies on a related series of heterocyclic analogues, 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, have suggested that Rv2202c could be a potential target for this class of compounds. This prediction was based on the high normalized docking scores observed for compounds that also showed good minimal inhibitory concentrations against the bacterium.

The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase family of receptors, which play a vital role in cell proliferation and are frequently overexpressed in various cancers. mdpi.com Consequently, EGFR tyrosine kinase inhibitors are a major class of anticancer drugs. The broader quinoxaline (B1680401) scaffold is found in several kinase inhibitors. semanticscholar.org

While direct enzymatic inhibition data for this compound against EGFR is not specifically reported in the searched literature, studies on closely related quinoxalinone derivatives have shown potent inhibitory activity. mdpi.com For example, a series of quinoxalinone-containing compounds were identified as promising inhibitors of the drug-resistant EGFR (L858R/T790M/C797S) mutant, with IC₅₀ values in the low nanomolar range, comparable to the approved drug osimertinib. mdpi.com

Inhibitory Activity of Selected Quinoxalinone Derivatives against EGFR (L858R/T790M/C797S). mdpi.com
CompoundIC₅₀ (nM)
CPD43.04 ± 1.24
CPD156.50 ± 3.02
CPD213.81 ± 1.80
Osimertinib (Reference)8.93 ± 3.01

Furthermore, studies on the isomeric pyrrolo[3,2-b]quinoxaline scaffold have also demonstrated its potential as a source of kinase inhibitors, targeting Eph tyrosine kinases. nih.gov This suggests that the fused pyrroloquinoxaline ring system is a viable pharmacophore for kinase inhibition.

Receptor Binding and Modulation (e.g., 5-HT3 Receptor)

The 5-hydroxytryptamine type 3 (5-HT₃) receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, anxiety, and pain perception. It is a well-established therapeutic target.

Derivatives of pyrroloquinoxaline have been extensively studied as high-affinity ligands for the 5-HT₃ receptor. nih.gov A study on a series of novel pyrroloquinoxalines found that these compounds exhibited IC₅₀ values in the low nanomolar and even subnanomolar range, as measured by the inhibition of [³H]zacopride binding in rat cortex. nih.gov Functional studies revealed that most of these compounds act as 5-HT₃ receptor agonists or partial agonists. nih.gov

Structure-activity relationship (SAR) studies on related quinoxaline-based ligands have provided insights into the features required for high affinity and selectivity at 5-HT₃A versus 5-HT₃AB receptor subtypes. altervista.org For example, the nature and position of substituents on the quinoxaline ring system can dramatically alter binding affinity and selectivity. One study identified a quinoxaline derivative that showed an 83-fold difference in binding affinity between 5-HT₃A and 5-HT₃AB receptors. bohrium.com While data for the specific 3-methyl derivative is not singled out, the extensive research on related analogs underscores the potential of the pyrrolo[2,3-b]quinoxaline scaffold to generate potent and selective 5-HT₃ receptor modulators. bohrium.com

Binding Affinities of Selected Quinoxaline Derivatives at 5-HT₃A and 5-HT₃AB Receptors. altervista.org
CompoundModificationpKi (5-HT₃A)pKi (5-HT₃AB)Selectivity (A vs AB)
VUF101662-Cl, 3-(4-methylpiperazin-1-yl)7.75.8~83-fold for A
Compound 242-H, 3-(4-methylpiperazin-1-yl)7.18.0~8-fold for AB
Compound 12-OH, 3-(4-methylpiperazin-1-yl)7.88.1Slight for AB

Interactions with Oxidative Stress Pathways

Derivatives of the pyrrolo[2,3-b]quinoxaline scaffold have been a subject of investigation for their potential to interact with and mitigate oxidative stress pathways. Research indicates that these compounds can act as antioxidants, primarily through mechanisms involving radical scavenging.

Studies have focused on the ability of specific pyrrolo[2,3-b]quinoxaline derivatives to neutralize reactive oxygen species (ROS), which are key mediators of cellular damage in oxidative stress. One notable study synthesized five derivatives and evaluated their antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govresearchgate.netnih.gov Among the tested compounds, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as the most effective radical scavenger. nih.govnih.gov

Compound DerivativeAssay/MethodKey FindingsReference
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDPPH AssayDemonstrated the greatest potential as a radical scavenger among five tested derivatives. nih.govnih.gov
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateComputational Calculations (Thermodynamic and Kinetic)Exhibited significant hydroxyl radical (HO˙) scavenging activity (rate constant: 8.56 × 10⁸ M⁻¹ s⁻¹). Ineffective against hydroperoxyl radicals (HOO˙) in nonpolar media. nih.govnih.gov

Molecular Interactions with Protein Targets (e.g., SARS-CoV-2 N-protein)

The molecular interactions of pyrrolo[2,3-b]quinoxaline derivatives have been explored through computational studies, particularly in the context of viral protein targets. One area of significant research has been their potential to bind to the nucleocapsid (N) protein of SARS-CoV-2, a critical component for viral replication.

In silico docking studies have been conducted to assess the binding affinities of 2-substituted pyrrolo[2,3-b]quinoxalines with the N-terminal RNA-binding domain (NTD) of the SARS-CoV-2 N-protein. nih.gov These studies revealed that several compounds in this series showed promise as potential ligands. nih.gov The binding analyses identified key molecular interactions responsible for the stable association between the compounds and the protein's active site.

The primary interactions observed were hydrogen bonds and π-π stacking. nih.gov Specifically, the nitrogen atom of the central fused ring of the pyrrolo[2,3-b]quinoxaline scaffold was consistently involved in hydrogen bonding with the amino acid residue Tryptophan 80 (TRP80). nih.gov Furthermore, π-π stacking interactions were frequently observed with Tyrosine 71 (TYR71) and Lysine 75 (LYS75). nih.gov These interactions suggest that the pyrrolo[2,3-b]quinoxaline core fits into the binding site and establishes a stable complex, which is a crucial first step in potential inhibition. The nature and size of the substituent at the C-2 position of the scaffold were also noted to play a key role in the binding affinity. nih.gov

Protein TargetCompound ClassKey Interacting ResiduesTypes of Molecular InteractionsReference
SARS-CoV-2 Nucleocapsid Protein (N-terminal Domain)2-Substituted Pyrrolo[2,3-b]quinoxalinesTRP80, TYR71, LYS75Hydrogen Bonding, π-π Stacking nih.gov

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred orientation, binding affinity, and interaction types. Such studies are crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

Molecular docking studies have been employed to explore the binding of the pyrrolo[2,3-b]quinoxaline scaffold to various biological targets. In the context of the COVID-19 pandemic, derivatives of this scaffold were assessed for their binding affinity to the N-terminal RNA-binding domain (NTD) of the SARS-CoV-2 nucleocapsid (N) protein. nih.gov Several 2-substituted pyrrolo[2,3-b]quinoxalines showed promising binding energies across multiple docking programs, suggesting a potential interaction with this viral protein. nih.gov

Another study focused on a derivative, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, which was docked against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 7BQY). The two disordered forms of the molecule in its crystal structure yielded high binding scores of -7.0 and -6.9 kcal/mol, respectively. nih.gov These scores are competitive when compared to a range of approved drugs, indicating a strong binding potential to the protease active site. nih.gov

Furthermore, derivatives of the related 3-methyl quinoxaline-2-one core have been virtually screened against key angiogenesis receptors, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 4 (FGFR-4), using the Dockthor-VS server to identify potential anticancer hits. semanticscholar.org The versatility of the broader quinoxaline (B1680401) scaffold has been demonstrated in docking studies against various other targets, including bacterial proteins and mycobacterial enzymes, highlighting its potential as a privileged structure in drug discovery. researchgate.netmdpi.com

Table 1: Predicted Binding Affinities of Pyrrolo[2,3-b]quinoxaline Derivatives against Viral Targets

Compound/Derivative Target Protein Docking Score (kcal/mol) Computational Method/Tool
2-Aryl-pyrrolo[2,3-b]quinoxalines SARS-CoV-2 Nucleocapsid Protein (NTD) Favorable binding energies reported GEMDOCK, DOCKTHOR, SWISSDOCK
Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate SARS-CoV-2 Main Protease (7BQY) -7.0 / -6.9 Molecular Docking

A critical outcome of molecular docking is the identification of specific amino acid residues that stabilize the ligand-receptor complex. For 2-substituted pyrrolo[2,3-b]quinoxalines docked into the SARS-CoV-2 nucleocapsid protein, specific interactions were identified with residues TYR71, LYS75, and TRP80. nih.gov The analysis revealed that the nitrogen atom of the central fused ring system was consistently involved in a hydrogen bond with the residue TRP80. nih.gov Additionally, π-π stacking interactions, which are crucial for the stability of complexes involving aromatic systems, were observed with TYR71 and LYS75. nih.gov

In the docking study of the 3-methyl-2-oxoquinoxaline derivative with the SARS-CoV-2 main protease, its high binding score was attributed to the formation of multiple hydrogen bonds and various hydrophobic interactions with the active site residues of the enzyme. nih.gov The ability of the quinoxaline scaffold to participate in these diverse, high-energy interactions underpins its potential as an effective binding agent. researchgate.netresearchgate.net

Table 2: Key Interacting Residues for Pyrrolo[2,3-b]quinoxaline Derivatives with the SARS-CoV-2 Nucleocapsid Protein

Interacting Residue Interaction Type Role in Binding
TRP80 Hydrogen Bonding Anchors the ligand via the central ring nitrogen. nih.gov
TYR71 π-π Stacking Stabilizes the complex through aromatic interactions. nih.gov
LYS75 π-π Stacking Provides additional stabilization via aromatic interactions. nih.gov

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful for elucidating reaction mechanisms and predicting the intrinsic chemical properties of molecules, such as their antioxidant potential.

Theoretical calculations have supported plausible mechanisms for the synthesis of the pyrrolo[2,3-b]quinoxaline core. One proposed pathway involves a copper-catalyzed coupling-cyclization-desulfinylation sequence. A plausible catalytic cycle suggests that a Cu(II) species coordinates to the quinoxaline ring, activating a chloro group for displacement. This is followed by an intramolecular cyclization and subsequent N-S bond cleavage to yield the final fused heterocyclic system. nih.gov Another established synthetic route involves the condensation of a 3-hydroxy-3-pyrroline-2-one derivative with o-phenylenediamine (B120857). nih.gov The mechanism for the formation of the parent 3-methyl-1H-quinoxalin-2-one involves the simple condensation of o-phenylenediamine with pyruvic acid. nih.govsapub.org

In Silico Prediction of Drug-Likeness and Pharmacological Profiles (excluding ADME data, focusing on prediction methods)

Before undertaking costly synthesis and biological testing, computational tools can predict the "drug-likeness" and potential pharmacological profiles of a compound. These methods assess whether a molecule possesses properties consistent with known drugs.

For derivatives of 3-methyl quinoxaline-2-one, online tools like the Osiris Property Explorer have been used to predict the toxicity profile. semanticscholar.org This server evaluates the risk of undesired effects such as mutagenicity, tumorigenicity, irritancy, and reproductive toxicity based on the molecule's structure. semanticscholar.org This pre-screening step is crucial for flagging potentially problematic compounds early in the discovery pipeline.

The general concept of in silico biological target prediction is also applied to this class of compounds to hypothesize their mechanism of action. johnshopkins.edu By comparing the structure to libraries of compounds with known activities, it is possible to generate a probable drug-protein interaction profile, which can suggest therapeutic indications and guide further experimental validation. nih.govmdpi.com These predictive methods streamline the drug discovery process, allowing researchers to focus resources on candidates with the highest probability of success. researchgate.net

Future Perspectives and Research Gaps in Pyrrolo 2,3 B Quinoxaline Chemistry

Development of Novel Synthetic Methodologies for Specific Derivatives

The synthesis of pyrrolo[2,3-b]quinoxalines has been achieved through various methods, such as the condensation of o-phenylenediamines with dicarbonyl compounds, Pd-mediated intramolecular ring closures, and copper-catalyzed coupling-cyclization reactions. nih.govsapub.orgresearchgate.net Some modern approaches have utilized ultrasound irradiation to accelerate reaction times and improve yields. nih.gov

A significant research gap exists in the development of synthetic routes tailored specifically for 3-methyl-1H-pyrrolo[2,3-b]quinoxaline and its derivatives. While general methods for the quinoxaline (B1680401) core are established, future research should focus on creating more efficient, stereoselective, and environmentally friendly ("green") methodologies. researchgate.netunisi.it Exploring one-pot syntheses or multi-component reactions could provide rapid access to a library of derivatives based on the this compound scaffold. researchgate.netnih.gov The development of catalyst systems that avoid heavy metals is also a crucial area for exploration to enhance the pharmaceutical applicability of these compounds. researchgate.net

Deeper Elucidation of Molecular Mechanisms of Action

Derivatives of the closely related pyrrolo[3,2-b]quinoxaline have been identified as potent type II kinase inhibitors, targeting the EphA3 tyrosine kinase by stabilizing the inactive DFG-out conformation. rsc.orgnih.gov Furthermore, 2-substituted pyrrolo[2,3-b]quinoxalines have been investigated as inhibitors of PDE4 and TNF-α, suggesting a role in modulating inflammatory pathways. nih.govresearchgate.net

For this compound, the precise molecular mechanisms of action are largely uncharacterized. A critical future direction is to undertake detailed biochemical and cellular assays to determine its primary molecular targets. Investigating its potential as a kinase inhibitor, an intercalator of DNA, or a modulator of specific signaling pathways is essential. sapub.org Gene expression profiling and global chemical proteomics could reveal the full spectrum of its interactions within the cell, providing a clearer understanding of how the 3-methyl substituent influences its biological activity compared to other derivatives. rsc.orgnih.gov

Exploration of New Biological Targets and Therapeutic Areas

The broader class of pyrrolo[2,3-b]quinoxalines has demonstrated a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties. nih.govmdpi.com Some derivatives have been specifically evaluated for their potential in attenuating the cytokine storm associated with COVID-19 by inhibiting TNF-α. nih.gov

A significant opportunity lies in screening this compound and its future derivatives against a broader range of biological targets and diseases. Given the structural similarities to indolo[2,3-b]quinoxalines, which have shown promise in treating neurodegenerative diseases, this could be a fruitful new therapeutic area to explore. nih.gov Furthermore, testing against drug-resistant bacterial and fungal strains could uncover novel antimicrobial applications. mdpi.com The potential for this scaffold in areas such as antimalarial and antileishmanial therapy also remains an open field for investigation. mdpi.com

Advanced Computational Modeling and Machine Learning Applications in Design

Computational methods are increasingly integral to modern drug discovery. For the pyrrolo[2,3-b]quinoxaline class, in silico docking simulations have been used to predict binding affinities with targets like the SARS-CoV-2 nucleocapsid protein. nih.gov Quantum mechanics-based tests have also been employed to evaluate the antioxidant activity of certain derivatives. nih.gov

The application of more advanced computational tools represents a major future perspective. Machine learning and artificial intelligence (AI) algorithms could be trained on existing data for the broader quinoxaline class to predict the biological activities of novel this compound derivatives. These models could also predict ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, helping to prioritize the synthesis of candidates with the most promising drug-like properties. nih.gov Detailed photophysical exploration using computational tools could also uncover applications in areas like photodynamic therapy or as fluorescent probes. acs.org

Design of Targeted Derivatives with Enhanced Selectivity and Potency

The ultimate goal of medicinal chemistry research is the design of potent and selective therapeutic agents. Studies on related quinoxaline inhibitors have shown that rational design based on X-ray crystallography and structure-activity relationships (SAR) can lead to compounds with high efficacy. rsc.orgnih.gov The nature and position of substituents on the pyrrolo[2,3-b]quinoxaline ring are known to play a key role in determining biological activity. nih.gov

Future research should focus on the rational design of derivatives of this compound. By combining a deep understanding of its mechanism of action (8.2), its biological targets (8.3), and advanced computational models (8.4), it will be possible to design novel analogues with enhanced potency and selectivity. This targeted approach aims to create derivatives that are highly effective against their intended biological target while minimizing off-target effects, leading to safer and more effective therapeutic candidates.

Q & A

Q. What are common synthetic methodologies for 3-methyl-1H-pyrrolo[2,3-b]quinoxaline derivatives?

Answer: The synthesis of this compound derivatives primarily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Pd-catalyzed Suzuki or Stille couplings) and intramolecular oxidative cyclodehydrogenation (SNH reactions). Key approaches include:

  • One-pot Pd-catalyzed C–N coupling and C–H activation for direct annulation, achieving moderate yields (45–65%) but limited substrate scope .
  • Two-step synthesis : Initial Suzuki coupling of 2,3-dibromoquinoxaline with aryl/alkyl amines, followed by Pd-catalyzed annulation to form the pyrroloquinoxaline core. This method offers broader functional group compatibility .
  • Sonogashira coupling for introducing ethynyl linkers, useful in tailoring optoelectronic properties for photovoltaic applications .

Q. What spectroscopic and analytical techniques are critical for structural characterization of this compound derivatives?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the quinoxaline ring appear as doublets at δ 8.2–8.5 ppm .
  • UV-Vis Spectroscopy : Measures absorption maxima (e.g., 450–600 nm for DSSC dyes) and molar extinction coefficients to assess π-conjugation and bandgap .
  • Cyclic Voltammetry : Determines HOMO/LUMO energy levels. Derivatives with electron-donating groups (e.g., 4-methoxyphenyl) exhibit higher HOMO levels (-5.2 eV) and narrower bandgaps (2.1 eV) .
  • Mass Spectrometry (LCMS/HRMS) : Validates molecular weight and purity (>95% for most derivatives) .

Advanced Research Questions

Q. How can synthesis protocols be optimized to enhance electrochemical properties for optoelectronic applications?

Answer:

  • Linker Design : Incorporate π-extended linkers (e.g., bithiophene) to red-shift absorption (Δλ = 40–60 nm) and improve molar extinction coefficients (ε > 30,000 M1^{-1}cm1^{-1}) .
  • Donor-Acceptor Engineering : Attach electron-rich donors (triphenylamine, carbazole) to lower HOMO levels (-5.4 to -5.6 eV), facilitating dye regeneration in DSSCs .
  • Aggregation Control : Introduce bulky substituents (e.g., 2,3-diphenylquinoxaline) to minimize intermolecular aggregation, enhancing charge injection efficiency into TiO2_2 .

Q. What strategies improve the photovoltaic efficiency of this compound-based DSSC sensitizers?

Answer:

  • Co-sensitization : Combine quinoxaline dyes with complementary absorbers (e.g., thienopyrazine derivatives) to broaden light-harvesting range, achieving efficiencies up to 9.24% .
  • Anchoring Group Optimization : Use cyanoacrylic acid anchors for stronger TiO2_2 binding, reducing electron recombination .
  • Theoretical Modeling (DFT) : Predict charge-transfer dynamics and optimize molecular geometry for efficient electron injection .

Q. How do this compound derivatives interact with DNA, and what drives their cytotoxicity?

Answer:

  • Intercalation Mechanism : Planar quinoxaline cores intercalate between DNA base pairs, evidenced by hypochromicity (20–40% reduction in UV absorption) and increased melting temperature (ΔTm_m = 5–10°C) .
  • Side Chain Effects : Dimethylaminoethyl/morpholinoethyl substituents enhance DNA affinity (Kb_b = 105^5–106^6 M1^{-1}) via electrostatic interactions with phosphate backbones .
  • Cytotoxicity : Derivatives with strong DNA binding (e.g., B-220 analog) induce apoptosis in leukemia cells (IC50_{50} = 0.8–2.5 μM) by topoisomerase II inhibition and DNA damage .

Q. How should researchers address contradictions in reported DNA binding affinities of quinoxaline derivatives?

Answer:

  • Standardized Assays : Use consistent DNA sources (e.g., calf thymus DNA) and buffer conditions (pH 7.4, 150 mM NaCl) to minimize variability .
  • Multi-Method Validation : Combine UV-Vis hypochromicity, fluorescence quenching, and electric linear dichroism to confirm intercalation angles (20–30°) and binding constants .
  • Structural Modifications : Systematically vary substituents (e.g., alkyl vs. aryl groups) to isolate steric/electronic effects on DNA affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.